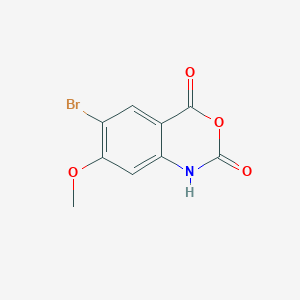

5-Bromo-4-methoxyisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLROETCLRZEZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)OC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4-methoxyisatoic Anhydride: A Technical Overview for Chemical Researchers

For researchers, scientists, and professionals in drug development, 5-Bromo-4-methoxyisatoic anhydride presents itself as a valuable heterocyclic building block. Its distinct substitution pattern offers potential for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a summary of its chemical properties, a representative synthetic approach, and an overview of its potential reactivity, based on available data and established principles of isatoic anhydride chemistry.

Core Chemical Properties

This compound (CAS Number: 1427368-55-5) is a substituted aromatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized from available sources.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₄ | CymitQuimica[1] |

| Molecular Weight | 272.05 g/mol | CymitQuimica[1] |

| Appearance | Light red to off-white powder | CymitQuimica[1] |

| Purity | Typically available at ≥95% | CymitQuimica[1] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not currently available in public spectral databases. However, based on the structure, the expected spectroscopic features can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and methoxy substituents, as well as a characteristic signal for the methoxy group's protons.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for the carbonyl carbons of the anhydride ring, the aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands, typical for an acid anhydride, likely in the region of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. Other significant peaks would include C-O stretching for the ether and anhydride groups, and C-H stretching for the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted isatoic anhydrides. One common approach involves the cyclization of the corresponding anthranilic acid derivative using a phosgene equivalent.

Representative Synthetic Protocol (Hypothetical):

Reaction: Synthesis of this compound from 2-amino-5-bromo-4-methoxybenzoic acid.

Materials:

-

2-amino-5-bromo-4-methoxybenzoic acid

-

Triphosgene

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dioxane)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid in the anhydrous solvent under an inert atmosphere.

-

With vigorous stirring, add a solution of triphosgene (in a stoichiometric amount, typically around 0.3-0.4 equivalents relative to the anthranilic acid) in the same anhydrous solvent dropwise to the suspension at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic substance and should be handled with extreme care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Potential Applications

Isatoic anhydrides are versatile intermediates in organic synthesis. The presence of the bromine atom and the electron-donating methoxy group on the aromatic ring of this compound can influence its reactivity and provide handles for further functionalization.

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilamides and other heterocyclic systems. Common reactions of isatoic anhydrides include:

-

Reaction with Amines: Leads to the formation of N-substituted anthranilamides, which are precursors to various pharmaceuticals and bioactive compounds.

-

Reaction with Alcohols: Results in the formation of anthranilate esters.

-

Reaction with Grignard Reagents: Can be used to synthesize substituted quinazolinones.

The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build larger molecular scaffolds. The methoxy group can also be a site for chemical modification, such as demethylation to reveal a hydroxyl group.

Visualizing Chemical Logic and Workflows

To aid in the conceptualization of the synthesis and reactivity of this compound, the following diagrams are provided.

Caption: Synthetic pathway to this compound.

Caption: General experimental workflow for synthesis.

Caption: Potential reactivity pathways of the target molecule.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. Based on safety data for similar compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes[2][3][4][5][6]. Standard laboratory safety practices, including the use of personal protective equipment, are recommended. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide for Researchers

CAS Number: 1427368-55-5

This technical guide provides an in-depth overview of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes expected physicochemical properties and spectroscopic characteristics based on data from closely related analogs such as 5-bromoisatoic anhydride and substituted anthranilic acids.

| Property | Expected Value |

| Molecular Formula | C₉H₆BrNO₄ |

| Molecular Weight | 272.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >280 °C (decomposes) |

| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents |

| ¹H NMR (DMSO-d₆) | δ 11.5-12.0 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 148-152 (C=O), 145-150 (C-O), 110-140 (Ar-C), 100-105 (C-Br), 55-60 (OCH₃) |

| IR (KBr, cm⁻¹) | 3200-3300 (N-H), 1750-1790 (anhydride C=O), 1680-1720 (anhydride C=O), 1200-1300 (C-O) |

| Mass Spec (EI) | m/z 271, 273 [M]⁺, corresponding to Br isotopes |

Experimental Protocols

Synthesis of this compound

The most common and effective method for the synthesis of isatoic anhydrides is the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent, such as triphosgene or diphosgene. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from its precursor, 2-amino-5-bromo-4-methoxybenzoic acid.

Materials:

-

2-amino-5-bromo-4-methoxybenzoic acid

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add a solution of 2-amino-5-bromo-4-methoxybenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Reaction: To the stirred solution, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthranilic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove any unreacted starting material and byproducts.

-

Purification: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Synthetic Utility and Logical Workflow

Isatoic anhydrides are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal importance. Their reaction with nucleophiles provides a convenient route to a diverse range of compounds. A primary application is in the synthesis of quinazolinones, which are prevalent in many biologically active molecules.[1]

The following diagram illustrates the general workflow for the utilization of a substituted isatoic anhydride, such as this compound, in the synthesis of quinazolinone derivatives.

Caption: Synthetic pathway from anthranilic acid to quinazolinones via isatoic anhydride.

This workflow highlights the role of this compound as a key intermediate. The anhydride ring can be opened by a variety of nucleophiles, such as amines, to form an anthranilamide intermediate.[2] This intermediate can then undergo cyclization to form the quinazolinone ring system, a scaffold found in numerous pharmaceuticals. The bromo and methoxy substituents on the aromatic ring of this compound offer valuable handles for further chemical modification and for modulating the biological activity of the final products.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methoxyisatoic anhydride from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the preparation of 5-Bromo-4-methoxyisatoic anhydride, a valuable building block in medicinal chemistry and drug development. The synthesis commences from a substituted anthranilic acid precursor, 4-methoxyanthranilic acid, and proceeds through a regioselective bromination followed by cyclization to yield the target isatoic anhydride.

Overall Synthetic Pathway

The proposed synthesis is a three-step process, beginning with the formation of 4-methoxyanthranilic acid, followed by bromination at the 5-position, and concluding with the cyclization to the desired isatoic anhydride.

Spectroscopic Profile of 5-Bromo-4-methoxyisatoic anhydride: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-4-methoxyisatoic anhydride. These predictions are derived from the additive effects of the bromo and methoxy substituents on the isatoic anhydride scaffold.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.9 | Singlet (broad) | 1H | N-H |

| ~7.8 | Singlet | 1H | Ar-H |

| ~7.3 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | O-CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (anhydride) |

| ~150 | C=O (carbamate) |

| ~148 | C-O (aromatic) |

| ~140 | C-NH |

| ~125 | C-Br |

| ~120 | Ar-CH |

| ~115 | Ar-C (quaternary) |

| ~110 | Ar-CH |

| ~57 | O-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~1780 | Strong | C=O Stretch (anhydride, asymmetric) |

| ~1730 | Strong | C=O Stretch (anhydride, symmetric) |

| ~1610, 1580 | Medium | C=C Stretch (aromatic) |

| ~1280 | Strong | C-O Stretch (aryl ether) |

| ~1050 | Medium | C-O Stretch (anhydride) |

| ~680 | Medium | C-Br Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 273/275 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 229/231 | [M - CO₂]⁺ |

| 201/203 | [M - CO₂ - CO]⁺ |

| 122 | [M - Br - CO₂ - CO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source. The mass spectrum would be scanned over a mass range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Analysis of Spectroscopic Data from Related Compounds

5-Bromoisatoic anhydride

-

¹H NMR (DMSO-d₆): A broad singlet for the N-H proton is observed around 11.85 ppm. The aromatic protons appear as doublets of doublets at approximately 7.96 ppm, 7.87 ppm, and 7.09 ppm.[1]

5-Methoxyisatoic anhydride

-

¹H NMR (CDCl₃): The N-H proton shows a broad singlet at around 11.61 ppm. The methoxy protons appear as a singlet at 3.65 ppm. The aromatic protons are observed as a doublet at 7.11 ppm, a doublet of doublets at 7.35 ppm, and a doublet at 7.19 ppm.[2]

Bromobenzene

-

¹H NMR: The aromatic protons typically resonate in the range of 7.2-7.6 ppm.

-

¹³C NMR: The ipso-carbon (C-Br) appears around 122 ppm, with other aromatic carbons between 127-132 ppm.

-

IR: Characteristic peaks include C-H stretching (aromatic) around 3060 cm⁻¹, C=C stretching (aromatic) in the 1600-1450 cm⁻¹ region, and a C-Br stretching vibration around 700-600 cm⁻¹.

-

MS: The molecular ion peak appears at m/z 156/158 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). A major fragment is the phenyl cation at m/z 77.[3][4][5][6][7]

Anisole (Methoxybenzene)

-

¹H NMR: The methoxy protons give a sharp singlet around 3.8 ppm. The aromatic protons are found between 6.8 and 7.3 ppm.[8][9][10]

-

¹³C NMR: The carbon attached to the oxygen (C-O) is at about 160 ppm, while the methoxy carbon is around 55 ppm. The other aromatic carbons appear between 114 and 130 ppm.[11][12][13][14][15]

-

IR: Key absorptions include C-H stretching (aromatic and aliphatic) around 3100-2800 cm⁻¹, C=C stretching (aromatic) in the 1600-1450 cm⁻¹ range, and strong C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[16][17][18][19][20]

-

MS: The molecular ion is observed at m/z 108. Common fragments are seen at m/z 93 ([M-CH₃]⁺) and m/z 78 ([M-CH₂O]⁺).[21][22][23][24][25]

References

- 1. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]

- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]

- 3. proprep.com [proprep.com]

- 4. Bromobenzene(108-86-1) MS [m.chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 10. Solved The ?1H-NMR of anisole is shown below. Assign the | Chegg.com [chegg.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 16. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 17. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Anisole(100-66-3) MS [m.chemicalbook.com]

- 23. Anisole [webbook.nist.gov]

- 24. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]

- 25. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methoxyisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide also includes comparative data from the closely related analogues, 5-bromoisatoic anhydride and 5-methoxyisatoic anhydride, to provide a more complete predictive profile.

Core Physical Properties

Table 1: Summary of Physical Properties

| Property | This compound | 5-Bromoisatoic anhydride (Analogue) | 5-Methoxyisatoic anhydride (Analogue) |

| CAS Number | 1427368-55-5 | 4692-98-2 | 37795-77-0 |

| Molecular Formula | C₉H₆BrNO₄ | C₈H₄BrNO₃ | C₉H₇NO₄ |

| Molecular Weight | 272.05 g/mol [1] | 242.03 g/mol | 193.16 g/mol |

| Appearance | Light red to off-white powder[1] | Off-white to salmon powder | White solid |

| Melting Point | Data not available | 280-285 °C (decomposes) | 237-239 °C |

| Boiling Point | Data not available | Not available | Data not available |

| Solubility | Data not available | Soluble in Dimethylformamide (DMF) | Data not available |

Spectroscopic and Chemical Characterization

While specific spectroscopic data for this compound is not publicly available, standard analytical techniques would be employed for its characterization.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbons, aromatic carbons (some showing C-Br and C-O coupling), and a methoxy carbon. |

| IR Spectroscopy | Characteristic anhydride C=O stretching bands (symmetric and asymmetric), N-H stretching, and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of CO₂ and CO. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical properties and the synthesis of isatoic anhydrides, which can be adapted for this compound.

Synthesis of Substituted Isatoic Anhydrides

A general method for the synthesis of isatoic anhydrides involves the cyclization of the corresponding anthranilic acid. For this compound, the synthesis would likely start from 2-amino-5-bromo-4-methoxybenzoic acid.

Protocol: Synthesis of 5-Methoxyisatoic Anhydride from 2-Amino-5-methoxybenzoic Acid

This protocol for a related compound can be adapted.

-

Dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent mixture, such as water and concentrated hydrochloric acid.

-

Add triphosgene to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product precipitates out of the solution.

-

Collect the solid by filtration, wash with a large volume of water, and dry under vacuum to yield the desired isatoic anhydride.

Diagram 1: General Synthesis Workflow for Isatoic Anhydrides

References

Navigating the Solubility Landscape of 5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 5-Bromo-4-methoxyisatoic anhydride is the first step in predicting and determining its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₄ | CymitQuimica[1] |

| Molecular Weight | 272.05 g/mol | CymitQuimica[1] |

| Appearance | Light red to off-white powder | CymitQuimica[1] |

| Purity | 95% | CymitQuimica[1] |

The Critical Role of Solubility in Drug Discovery and Development

Isatoic anhydrides and their derivatives are important intermediates in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials. The solubility of a lead compound like this compound directly impacts several key stages of the drug development pipeline:

-

Chemical Synthesis and Purification: Solubility dictates the choice of solvents for reactions, enabling efficient mixing of reactants and facilitating product isolation and purification through techniques like crystallization.

-

Formulation Development: For a compound to be developed into a viable drug product, it must be formulated to ensure appropriate bioavailability. Solubility in various excipients and solvent systems is a critical factor in developing stable and effective formulations.

-

Biological Screening: In vitro and in vivo assays often require the test compound to be in solution to ensure accurate and reproducible results. Poor solubility can lead to underestimated potency and misleading structure-activity relationships (SAR).

Experimental Protocol for Determining Solubility

The following is a generalized yet detailed protocol for determining the solubility of this compound in a range of organic solvents. This protocol is based on established methods for solubility determination of organic compounds.[2][3][4][5][6]

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile, Ethanol, Methanol, Dichloromethane, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached. The solid and liquid phases should be in constant contact.

-

-

Sample Collection and Preparation:

-

After the equilibration period, carefully remove the vials from the shaker. Allow any undissolved solid to settle.

-

Using a syringe, withdraw a known volume of the supernatant (the clear, saturated solution).

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant into the HPLC and determine the peak area.

-

Use the calibration curve to calculate the concentration of this compound in the saturated solution.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax).

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve (and the dilution factor) to determine the concentration.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualizing the Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These models utilize the chemical structure of a compound to predict its solubility in various solvents. Several approaches exist, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic models. While these predictions can be a valuable guide for solvent selection, they should always be confirmed by experimental validation.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is not yet widely published, this technical guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol and understanding the importance of solubility in the context of drug discovery and development, scientists can effectively utilize this and other novel compounds in their research endeavors. The provided workflow diagram offers a clear visual guide for the experimental process. As research on this and similar compounds progresses, it is anticipated that a more extensive database of their physicochemical properties will become available.

References

- 1. Isatoic anhydride [anshulchemicals.com]

- 2. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Synthesis and Enduring Legacy of Substituted Isatoic Anhydrides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydrides, and their substituted variants, represent a cornerstone in heterocyclic chemistry, serving as versatile synthons for a multitude of applications, most notably in the realms of pharmaceuticals and agrochemicals. This technical guide delves into the historical discovery, the evolution of synthetic methodologies, and the ever-expanding utility of this important class of compounds.

A Journey Through Time: The Discovery and Elucidation of Isatoic Anhydride

The story of isatoic anhydride begins in 1883 with Paul Friedländer and S. Wleügel, who, upon reacting 2,1-benzisoxazole ("anthranil") with ethyl chloroformate, isolated a compound they named "anthranilic carboxylic acid".[1][2] A year later, Kolbe synthesized the same compound through the oxidation of isatin, terming it "isatoic acid".[2] It wasn't until 1899 that the correct cyclic anhydride structure was proposed by Erdmann, who recommended the name "isatoic anhydride," a name that has persisted in common usage.[2] The systematic IUPAC name for this parent compound is 2H-3,1-Benzoxazine-2,4(1H)-dione.[3][4]

This early work laid the foundation for over a century of research into the synthesis and reactivity of isatoic anhydride and its derivatives, unlocking a vast chemical space for the development of novel molecules with significant biological and industrial applications.

The Chemist's Toolkit: Evolution of Synthetic Methodologies

The preparation of substituted isatoic anhydrides has evolved significantly from the initial discovery, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Approaches

The earliest and still widely practiced methods for the synthesis of isatoic anhydrides and their N-unsubstituted derivatives rely on the cyclization of anthranilic acids.

-

Reaction with Phosgene and its Analogs: The most common method involves the treatment of an appropriately substituted anthranilic acid with phosgene or a phosgene equivalent like ethyl chloroformate.[3][5][6] This reaction proceeds via an intermediate N-carboxyanhydride which readily cyclizes to the isatoic anhydride. While effective, the high toxicity of phosgene is a significant drawback.[5]

-

Oxidation of Isatins: The oxidation of substituted isatins using oxidizing agents such as chromic acid or organic peroxides (e.g., peracetic acid, m-chloroperoxybenzoic acid) provides another classical route to isatoic anhydrides.[3][7] The choice of oxidant is crucial to ensure cleavage of the C2-C3 bond of the isatin ring without degrading the aromatic nucleus.[3]

-

From Phthalic Anhydride Derivatives: Isatoic anhydrides can also be prepared from phthalic anhydride derivatives. One such method involves the reaction of phthalic anhydride with an azide, such as trimethylsilyl azide, in a neutral organic solvent.[3][7] Another approach is the oxidation of phthalimide with reagents like sodium hypochlorite.[7][8]

Modern Synthetic Innovations

In recent decades, the advent of transition metal catalysis has introduced more sophisticated and efficient methods for the synthesis of substituted isatoic anhydrides.

-

Palladium-Catalyzed Carbonylation: Palladium catalysts have enabled the synthesis of isatoic anhydrides through the carbonylation of substituted anilines.[5] This includes the oxidative double carbonylation of o-iodoanilines and the regioselective C-H bond carbonylation of N-alkyl anilines.[5] These methods offer a direct route to substituted isatoic anhydrides from readily available starting materials.

-

Oxidation of Indoles: A more recent development is the oxidative cleavage of the 2,3-carbon-carbon bond of indoles using Oxone as the sole oxidant to yield isatoic anhydrides.[5][9]

The synthesis of N-substituted isatoic anhydrides is typically achieved through two primary strategies:

-

Cyclization of N-Substituted Anthranilic Acids: Similar to the parent system, N-substituted anthranilic acids can be cyclized using phosgene or its equivalents.[1]

-

Direct N-Alkylation/Arylation: The parent isatoic anhydride can be deprotonated and subsequently alkylated or arylated to introduce a substituent on the nitrogen atom.[4][5] Copper-catalyzed N-arylation methods have also been developed.[2]

Tabulated Overview of Synthetic Preparations

| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |

| Classical Methods | ||||

| Cyclization of Anthranilic Acid | Substituted Anthranilic Acid | Phosgene, Ethyl Chloroformate | High Yield, Well-established | Use of highly toxic phosgene |

| Oxidation of Isatin | Substituted Isatin | Chromic Acid, Peroxy Acids | Good yields | Requires pre-functionalized isatin |

| From Phthalic Anhydride | Substituted Phthalic Anhydride | Trimethylsilyl Azide | Avoids phosgene | Potential for regioisomeric mixtures with unsymmetrical anhydrides |

| Oxidation of Phthalimide | Substituted Phthalimide | Sodium Hypochlorite | Readily available starting materials | Can have moderate yields |

| Modern Methods | ||||

| Pd-Catalyzed Carbonylation | o-Iodoanilines, N-Alkyl Anilines | CO, Pd(II) catalyst | High functional group tolerance, Milder conditions | Cost of catalyst, Optimization required |

| Oxidation of Indoles | Substituted Indoles | Oxone | Novel and efficient | Substrate scope may be limited |

| N-Alkylation/Arylation | Isatoic Anhydride | Base, Alkyl/Aryl Halide | Direct introduction of N-substituent | Can be challenging for certain substituents |

Detailed Experimental Protocols

Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid and Phosgene

This procedure is adapted from a well-established method.[6]

Materials:

-

Anthranilic acid (1 mole)

-

Concentrated hydrochloric acid

-

Water

-

Phosgene gas

-

Ammonium hydroxide (for scrubber)

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Gas inlet tube with a sintered-glass gas-dispersing tip

-

Thermometer

-

Gas outlet connected to a safety flask and a gas scrubber

-

Büchner funnel and filter flask

Procedure:

-

Dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.

-

Filter the solution into the 2-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and gas outlet.

-

With rapid stirring, introduce phosgene gas into the solution through the gas-dispersing tip at a rate that allows for slow bubbling through the ammonia scrubber.

-

The product will begin to precipitate shortly after the introduction of phosgene. The temperature of the reaction will rise; maintain the temperature below 50°C by regulating the phosgene flow rate.

-

Continue the addition of phosgene for 2-4 hours, or until the rate of absorption significantly decreases.

-

Discontinue the phosgene flow and purge the flask with a stream of air to remove any residual phosgene.

-

Collect the precipitated product by vacuum filtration on a Büchner funnel and wash with three 500-mL portions of cold water.

-

The mother liquor can be returned to the reaction flask for a second crop by resuming the passage of phosgene.

-

Dry the product. The expected yield is high.

Safety Note: Phosgene is a highly toxic gas. This experiment must be conducted in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Protocol 2: Synthesis of N-Arylated Isatoic Anhydrides via Copper-Catalyzed Arylation

This represents a more modern approach to N-substituted derivatives.[2]

Materials:

-

Isatoic anhydride

-

Diaryliodonium salt

-

Copper catalyst (e.g., CuI)

-

Solvent (e.g., DMF)

-

Base (e.g., K2CO3)

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride, the diaryliodonium salt, the copper catalyst, and the base.

-

Add the solvent and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated isatoic anhydride.

Visualizing the Chemistry: Synthetic Pathways and Historical Timeline

Caption: Key Synthetic Pathways to Substituted Isatoic Anhydrides.

Caption: A Timeline of Key Milestones in the History of Isatoic Anhydride.

Applications: The Fruits of a Century of Research

The utility of substituted isatoic anhydrides stems from their ability to act as precursors to a wide array of heterocyclic compounds through reactions with nucleophiles, which typically proceed with the loss of carbon dioxide.[4]

-

Pharmaceuticals: This is arguably the most significant area of application. Isatoic anhydrides are pivotal in the synthesis of:

-

Quinazolinones: Including the sedative-hypnotic methaqualone and its analogs.[4][9]

-

Fenamic Acids: A class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Benzodiazepines and Benzotriazepines: Classes of drugs with a wide range of central nervous system activities.[10]

-

A diverse range of other biologically active molecules targeting various enzymes and receptors.[11]

-

-

Agrochemicals: Substituted isatoic anhydrides are important intermediates in the production of herbicides, such as Bendasone and Trisulfuron-methyl, and insecticides.[3]

-

Polymer Chemistry: The parent isatoic anhydride is used as a blowing agent in the polymer industry, an application that leverages its thermal decomposition to release carbon dioxide gas.[4]

-

Fine Chemicals: They are also used in the synthesis of dyes, pigments, and fragrances.[3]

Conclusion

From a serendipitous discovery in the late 19th century to a workhorse of modern synthetic chemistry, the journey of substituted isatoic anhydrides is a testament to the enduring power of fundamental chemical research. The continuous development of novel synthetic methods and the ever-expanding scope of their applications ensure that these versatile heterocyclic building blocks will remain at the forefront of innovation in drug discovery, materials science, and beyond for the foreseeable future.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. Page loading... [wap.guidechem.com]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo Di/Triazepines [rimpacts.com]

- 11. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 5-Bromo-4-methoxyisatoic anhydride

An In-depth Technical Guide to the Safety and Handling of 5-Bromoisatoic Anhydride

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the known hazards, safe handling protocols, and emergency procedures for 5-Bromoisatoic Anhydride to ensure a safe laboratory environment.

Chemical and Physical Properties

5-Bromoisatoic anhydride is an important chemical raw material and pharmaceutical intermediate.[1] It typically appears as an off-white to salmon or light yellow powder.[1][2]

Table 1: Physical and Chemical Properties of 5-Bromoisatoic Anhydride

| Property | Value | Source |

| CAS Number | 4692-98-2 | [3] |

| Molecular Formula | C₈H₄BrNO₃ | [2] |

| Molecular Weight | 242.03 g/mol | [2] |

| Appearance | White to Light yellow to Light orange powder/crystal | [2] |

| Melting Point | 280-285 °C (decomposes) | [1][4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [2] |

Hazard Identification and Toxicological Summary

5-Bromoisatoic anhydride is classified as a hazardous substance with several key risks that require careful management. It is known to cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[3] The toxicological properties have not been fully investigated.[3]

Table 2: GHS Hazard Classification for 5-Bromoisatoic Anhydride

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

| Reproductive Toxicity | 1B | May damage fertility or the unborn child.[3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and risk.

Handling

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

-

Use only under a chemical fume hood or in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[2][3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Avoid dust formation.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

-

Store locked up.[3]

-

Store under an inert gas, as the material may be moisture-sensitive.[2]

-

Incompatible materials include strong oxidizing agents.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Conformance to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected prior to use.[7] Contaminated clothing should be removed and washed before reuse.[2][3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] In dusty conditions, a NIOSH-approved N95 or higher-level particulate respirator is essential.[8]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[3][5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[5] Get medical advice/attention if you feel unwell.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Remove all contaminated clothes and shoes.[5] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting.[3][5] Rinse mouth with water.[5] Get medical attention.[3] |

Accidental Release and Fire-Fighting

-

Accidental Release: Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[6] Sweep up and shovel the material into suitable containers for disposal.[3] Avoid dust formation.[3] Do not let the product enter drains.[5]

-

Fire-Fighting: Suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Experimental Protocols

The following represents a general synthesis protocol found in the literature. All handling must be done in accordance with the safety procedures outlined in this guide.

Example Synthesis of 5-Bromoisatoic Anhydride

-

From 5-bromo indole: 5-Bromoisatoic anhydride can be prepared from 5-bromo indole by stirring it in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature.[1]

-

From 5-bromoindigo red: 5-bromoindigo red is uniformly dispersed in dichloromethane. m-chloroperoxybenzoic acid is then added in batches at room temperature, and the mixture is stirred for 2 hours.[1] After the reaction, the system is cooled, and sodium bisulfite solution is added.[1] The product is then isolated through filtration and washing.[1]

Visualizations

The following diagrams illustrate key safety workflows and logical processes for handling hazardous chemical compounds like 5-Bromoisatoic Anhydride.

References

- 1. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]

- 2. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. What personal protective equipment is needed when handling DMDPB CAS? - Blog [china-zhufengchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methoxyisatoic Anhydride: Potential Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a rational and experimentally supported approach based on the synthesis of analogous structures. The core of this strategy involves the preparation of a key precursor, 2-amino-5-bromo-4-methoxybenzoic acid, followed by its cyclization to the target isatoic anhydride.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the regioselective bromination of 2-amino-4-methoxybenzoic acid to yield the crucial intermediate, 2-amino-5-bromo-4-methoxybenzoic acid. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, to form the desired isatoic anhydride ring system.

Caption: Proposed synthetic pathway for this compound.

Potential Precursors and Their Synthesis

The primary precursor for the synthesis of this compound is identified as 2-amino-5-bromo-4-methoxybenzoic acid.

Synthesis of 2-amino-5-bromo-4-methoxybenzoic acid

A plausible method for the synthesis of this precursor is the direct bromination of commercially available 2-amino-4-methoxybenzoic acid. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution. The directing effects of these groups would favor the introduction of the bromine atom at the position para to the amino group and ortho to the methoxy group.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.

-

Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

-

Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-4-methoxybenzoic acid.

Synthesis of this compound

The cyclization of the 2-amino-5-bromo-4-methoxybenzoic acid precursor to the final isatoic anhydride can be achieved using a phosgene equivalent like triphosgene. This method is widely used for the synthesis of various substituted isatoic anhydrides.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Triphosgene: To this suspension, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, a precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold acetone and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis. The yield data is estimated based on analogous reactions reported in the literature for the synthesis of similar substituted isatoic anhydrides.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 2-amino-4-methoxybenzoic acid | Bromine, Glacial Acetic Acid | 0 - 25 | 12 - 18 | 70 - 85 |

| 2 | 2-amino-5-bromo-4-methoxybenzoic acid | Triphosgene, Anhydrous THF | 25 | 18 - 24 | 85 - 95 |

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following workflow diagram.

Caption: Logical workflow for the synthesis of this compound.

This guide provides a robust and scientifically sound proposal for the synthesis of this compound. The outlined experimental protocols are based on well-established chemical transformations and should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

Theoretical Insights into 5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical overview of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper leverages data from related isatoic anhydride derivatives and employs established theoretical chemistry principles to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics. The methodologies for computational analysis are detailed, and predicted data are presented in structured tables. Furthermore, this document includes visualizations of synthetic pathways, computational workflows, and a hypothetical signaling pathway to illustrate the potential utility of this compound in drug discovery.

Introduction

Isatoic anhydrides are versatile scaffolds in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and other biologically active molecules.[1][2][3] The substitution pattern on the aromatic ring of the isatoic anhydride core significantly influences its chemical reactivity and biological activity. The introduction of a bromine atom and a methoxy group at the 5- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles.

This whitepaper presents a theoretical exploration of this compound. While direct experimental data for this compound is scarce in the public domain, we can infer its properties through computational modeling and by analogy to structurally similar compounds. This guide will cover the predicted synthesis, spectroscopic signatures, and quantum chemical properties, providing a solid theoretical foundation for future experimental work.

Predicted Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually designed based on established methods for the synthesis of substituted isatoic anhydrides. A plausible synthetic route starts from the corresponding substituted indole, followed by oxidative cleavage.

Proposed Synthetic Pathway

A potential method for the synthesis of this compound involves the oxidation of 5-Bromo-4-methoxyindole. This approach is analogous to the synthesis of 5-bromoisatoic anhydride from 5-bromoindole.[4]

Reaction Scheme:

5-Bromo-4-methoxyindole + Oxidizing Agent (e.g., Oxone) → this compound

General Experimental Protocol for the Synthesis of Substituted Isatoic Anhydrides from Indoles

The following is a generalized experimental protocol adapted from the synthesis of similar isatoic anhydrides.[4]

-

Dissolution: Dissolve 1 mmol of the substituted indole (e.g., 5-Bromo-4-methoxyindole) in a suitable solvent mixture (e.g., a 4:1 mixture of DMF/H₂O).

-

Addition of Oxidant: To the stirred solution, add an excess of an oxidizing agent, such as Oxone (potassium peroxymonosulfate), in portions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Theoretical Spectroscopic Analysis

Spectroscopic data for this compound can be predicted based on the known spectra of related compounds and the expected effects of the substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons. The chemical shifts can be estimated by considering the electronic effects of the bromo and methoxy substituents on the parent isatoic anhydride. The ¹H NMR data for 5-bromoisatoic anhydride shows signals in the aromatic region.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| NH | ~11.5 | br s | - |

| OCH₃ | ~3.9 | s | - |

Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (anhydride) | 160 - 170 |

| C=O (carbamate) | 145 - 155 |

| Aromatic C | 110 - 145 |

| OCH₃ | 55 - 65 |

Table 2: Predicted ¹³C NMR data for this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the anhydride and carbamate carbonyl groups, as well as N-H and C-O stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C=O Stretch (anhydride) | 1750 - 1850 (two bands) |

| C=O Stretch (carbamate) | 1700 - 1750 |

| C-O Stretch | 1000 - 1300 |

Table 3: Predicted characteristic IR absorption bands for this compound.

Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[1][5][6][7] For this compound, DFT calculations can provide insights into its geometry, stability, and reactivity.

Computational Methodology

A typical DFT study would involve the following steps:

-

Structure Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Analysis: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to assess the molecule's reactivity.[8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.[10][11][12][13][14][15]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electrophilic and nucleophilic sites of the molecule.

Predicted Quantum Chemical Parameters

The following table summarizes the kind of quantitative data that would be obtained from DFT calculations. The values are hypothetical but representative for a molecule of this class.

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Table 4: Predicted quantum chemical parameters for this compound.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[9] The calculated dipole moment suggests that the molecule is polar.

Potential Applications in Drug Development

Isatoic anhydride derivatives have been explored as precursors for various pharmacologically active compounds.[16][17] The structural features of this compound make it an interesting candidate for further investigation in drug discovery.

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[6][7][18][19] Derivatives of isatoic anhydride have been investigated for their potential to interact with various biological targets. Given the prevalence of kinase inhibitors in oncology, a hypothetical application could be the design of inhibitors targeting a specific kinase signaling pathway.

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of this compound. While direct experimental data is currently lacking, the predictions based on established theoretical principles and data from related compounds offer valuable insights for researchers interested in this molecule. The proposed synthetic route, predicted spectroscopic data, and computational analysis outline a clear path for future experimental validation. The potential of isatoic anhydride derivatives in drug discovery suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Further experimental and computational work is encouraged to validate and expand upon the theoretical findings presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. NBO [cup.uni-muenchen.de]

- 12. q-chem.com [q-chem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 15. iopenshell.usc.edu [iopenshell.usc.edu]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 5-Bromo-4-methoxyisatoic Anhydride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-4-methoxyisatoic anhydride as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds, particularly quinazolinones. While specific literature on the direct use of this compound is limited, this document outlines generalized protocols and expected outcomes based on well-established reactions of analogous substituted isatoic anhydrides.

Introduction

This compound is a valuable reagent for the synthesis of 6-bromo-7-methoxy substituted heterocyclic scaffolds. The isatoic anhydride moiety serves as a convenient precursor to ortho-amino benzamides upon reaction with nucleophiles. This reactivity is central to the construction of various fused heterocyclic systems. The presence of the bromo and methoxy substituents on the aromatic ring provides opportunities for further functionalization, making it an attractive starting material in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Core Application: Synthesis of Substituted Quinazolinones

The primary application of this compound in heterocyclic synthesis is the preparation of 6-Bromo-7-methoxy-4(3H)-quinazolinones. This is typically achieved through a one-pot, multi-component reaction involving the anhydride, a primary amine, and a one-carbon source (e.g., an orthoester or an aldehyde).

General Reaction Scheme

The reaction proceeds via initial nucleophilic attack of the primary amine on the carbonyl group of the isatoic anhydride, leading to the formation of an intermediate ortho-amino benzamide. This intermediate then condenses with an aldehyde or orthoester, followed by cyclization to yield the desired quinazolinone.

Caption: General reaction pathway for the synthesis of quinazolinones.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted quinazolinones from this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Three-Component Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones using an Orthoester

This protocol is adapted from general procedures for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

-

Catalyst (optional, e.g., p-toluenesulfonic acid (p-TsOH))

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

-

Add the primary amine (1.1 mmol) and the orthoester (2.0 mmol).

-

Add the solvent (5 mL) and the catalyst (0.1 mmol, if used).

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-one.

Protocol 2: Three-Component Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones using an Aldehyde

This protocol is a variation of the above, using an aldehyde as the one-carbon source.

Materials:

-

This compound

-

Substituted primary amine

-

Aldehyde

-

Solvent (e.g., ethanol, acetic acid)

-

Oxidant (e.g., I₂, DDQ) - if synthesizing the fully aromatized quinazolinone.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in the chosen solvent (10 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aldehyde (1.2 mmol) to the reaction mixture.

-

If synthesizing the dihydroquinazolinone, heat the mixture to reflux and monitor by TLC.

-

If synthesizing the fully aromatized quinazolinone, add the oxidant (1.2 mmol) and heat to reflux.

-

Upon completion, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize expected yields for the synthesis of various 6-Bromo-7-methoxy-quinazolin-4(3H)-one derivatives based on analogous reactions reported in the literature.

Table 1: Expected Yields for the Synthesis of 6-Bromo-7-methoxy-3-substituted-quinazolin-4(3H)-ones (using Triethyl Orthoformate)

| Entry | Primary Amine (R¹-NH₂) | Product (R¹ substituent) | Expected Yield (%) |

| 1 | Aniline | Phenyl | 75-85 |

| 2 | 4-Methylaniline | 4-Tolyl | 80-90 |

| 3 | 4-Chloroaniline | 4-Chlorophenyl | 70-80 |

| 4 | Benzylamine | Benzyl | 85-95 |

| 5 | Cyclohexylamine | Cyclohexyl | 70-80 |

Table 2: Expected Yields for the Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones (using various Aldehydes)

| Entry | Primary Amine (R¹) | Aldehyde (R²) | Product (R¹, R² substituents) | Expected Yield (%) |

| 1 | Aniline | Benzaldehyde | Phenyl, Phenyl | 70-80 |

| 2 | Benzylamine | 4-Chlorobenzaldehyde | Benzyl, 4-Chlorophenyl | 75-85 |

| 3 | Aniline | 4-Methoxybenzaldehyde | Phenyl, 4-Methoxyphenyl | 75-85 |

| 4 | Cyclohexylamine | Formaldehyde | Cyclohexyl, H | 65-75 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinazolinones from this compound.

Caption: A typical experimental workflow for quinazolinone synthesis.

Logical Relationship of Components in Multicomponent Reaction

This diagram shows the logical relationship between the starting materials in the one-pot synthesis of the quinazolinone core.

Caption: Contribution of reactants to the final quinazolinone scaffold.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds, especially substituted quinazolinones. The multicomponent reaction approach offers an efficient and atom-economical route to these valuable scaffolds. The protocols and data presented herein, though generalized, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel bioactive molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes & Protocols: 5-Bromo-4-methoxyisatoic Anhydride as a Versatile Precursor for the Synthesis of 6-Bromo-7-methoxy-4(3H)-quinazolinones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved for cancer therapy.[1] The substitution pattern on the quinazoline ring plays a crucial role in modulating biological activity, and the presence of a halogen at the 6-position has been shown to enhance anticancer effects.[1]

5-Bromo-4-methoxyisatoic anhydride is a valuable and highly reactive precursor for the synthesis of quinazolinones. Its structure allows for the regioselective formation of 6-Bromo-7-methoxy-4(3H)-quinazolinone derivatives. The anhydride ring is readily opened by nucleophiles, such as primary amines, to form an intermediate 2-aminobenzamide, which can then undergo cyclization to build the quinazolinone core. This document provides a detailed protocol for a versatile one-pot, three-component synthesis strategy involving this compound, a primary amine, and an aldehyde.

Reaction Principle and Workflow

The synthesis proceeds via a domino reaction sequence. First, the primary amine attacks the more reactive carbonyl group of the isatoic anhydride, leading to a ring-opening reaction that releases carbon dioxide and forms a 2-amino-N-substituted-benzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation to yield the final, stable 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinone product.

Caption: General experimental workflow for the one-pot synthesis of quinazolinones.

Experimental Protocols

This section details a representative protocol for the synthesis of 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinones.

Materials and Equipment:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (absolute) or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates (Silica gel GF254)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Protocol: One-Pot Three-Component Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Reagent Addition: Add the selected primary amine (1.0 eq.) and the corresponding aldehyde (1.1 eq.).

-

Solvent Addition: Add absolute ethanol (20-30 mL) as the solvent. Acetic acid can also be used as a catalyst and solvent.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If not, slowly add cold water to induce precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinone.

-

Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

Caption: Key chemical transformations in the synthesis of quinazolinones from isatoic anhydride.

Data Presentation

The following table presents representative data for a hypothetical series of synthesized 6-Bromo-7-methoxy-4(3H)-quinazolinones, illustrating the expected outcomes from the described protocol.

| Compound ID | R¹ (Substituent at N-3) | R² (Substituent at C-2) | Molecular Formula | Yield (%) | Melting Point (°C) |

| QA-01 | Phenyl | Phenyl | C₂₁H₁₅BrN₂O₂ | 85 | 245-247 |

| QA-02 | 4-Chlorophenyl | Phenyl | C₂₁H₁₄BrClN₂O₂ | 82 | 261-263 |

| QA-03 | Benzyl | Phenyl | C₂₂H₁₇BrN₂O₂ | 88 | 218-220 |

| QA-04 | Phenyl | 4-Methoxyphenyl | C₂₂H₁₇BrN₂O₃ | 80 | 250-252 |

| QA-05 | Butyl | Phenyl | C₁₉H₁₉BrN₂O₂ | 75 | 178-180 |